![molecular formula C19H16BrN3O2 B2655655 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 897735-71-6](/img/structure/B2655655.png)

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

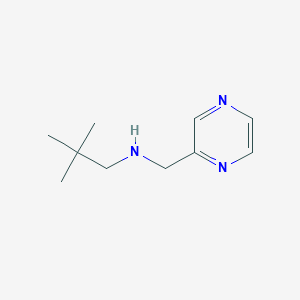

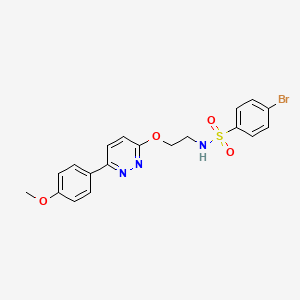

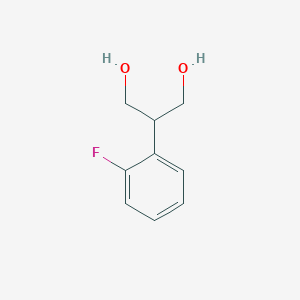

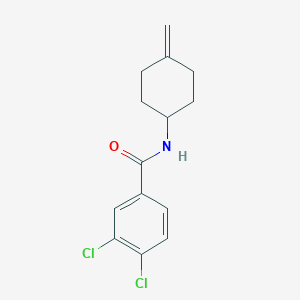

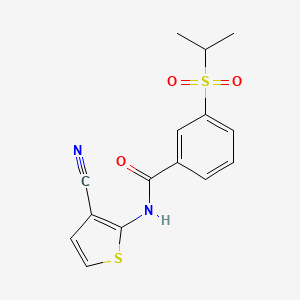

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, and a tetrahydronaphthalene ring attached to a carboxamide group. These groups could potentially contribute to the compound’s reactivity and biological activity .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the oxadiazole ring, the introduction of the bromophenyl group, and the attachment of the tetrahydronaphthalene ring to the carboxamide group .Molecular Structure Analysis

The compound’s structure includes an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the bromophenyl group could potentially influence the compound’s electronic properties .Chemical Reactions Analysis

The compound’s reactivity could be influenced by the presence of the oxadiazole ring and the bromophenyl group. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromophenyl group could potentially increase the compound’s molecular weight and influence its solubility .Scientific Research Applications

Anticancer Applications

One of the prominent applications of compounds similar to N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is in the field of anticancer research. Various studies have synthesized and characterized similar compounds to evaluate their potential in inhibiting cancer cell growth. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer efficacy, finding significant activity against breast cancer cell lines (Salahuddin et al., 2014). Similarly, compounds containing the N-(p-bromophenyl) carboxamide moiety, similar to the core structure of the compound , demonstrated potent cytotoxic activities, as explored by Bakare (2021) (Bakare, 2021).

Antimycobacterial and Antioxidant Activities

These compounds have also been evaluated for their antimycobacterial activities. Goněc et al. (2016) found that some N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated antimycobacterial activity comparable to rifampicin, along with insignificant cytotoxicity (Goněc et al., 2016). Additionally, these compounds have shown promising antioxidant properties, as indicated in research exploring the synthesis and activity of polyfunctionally substituted tetrahydronaphthalene derivatives (Hamdy et al., 2013).

Antidiabetic and Antitumor Effects

Another significant application is in antidiabetic research. Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity, indicating a potential application in this area (Lalpara et al., 2021). Additionally, novel nitrogen heterocycles bearing a carboxamide moiety, as found in similar compounds, have shown potential as antitumor agents (Bakare, 2021).

Insecticidal Activities

Compounds with a similar structure also exhibit insecticidal properties. Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and found them to have good insecticidal activities against diamondback moth (Qi et al., 2014).

Anticoagulant Screening

There's also evidence of anticoagulant effects. Nguyen and Ma (2017) synthesized N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, screening them for their anticoagulant effects in human plasma (Nguyen & Ma, 2017).

Future Directions

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h5-11H,1-4H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMSADITWCJSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2655572.png)

![N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2655581.png)

![2-Tert-butyl-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655586.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2655592.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B2655593.png)